molecular formula C12H11NO5S B065805 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid CAS No. 179087-93-5

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

Cat. No.: B065805
CAS No.: 179087-93-5
M. Wt: 281.29 g/mol
InChI Key: SXAASESEPRXRTR-UHFFFAOYSA-N
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Description

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid (CAS: 179087-93-5) is a phenoxy acetic acid derivative featuring a thiazolidine-2,4-dione (TZD) scaffold. This compound is synthesized via Knoevenagel condensation of substituted hydroxybenzaldehydes with TZD, followed by sodium borohydride reduction .

Preparation Methods

Synthetic Routes to 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid

Alkylation of Thiazolidine-2,4-dione with 4-Hydroxybenzyl Halides

The foundational step involves introducing the thiazolidine-2,4-dione moiety to the aromatic ring via a methylene bridge. Thiazolidine-2,4-dione, characterized by its acidic C5 proton (pKa ~6.5), undergoes deprotonation with bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate a nucleophilic enolate . This enolate reacts with 4-hydroxybenzyl bromide in anhydrous dimethylformamide (DMF) at 60–80°C to yield 4-((2,4-dioxothiazolidin-5-YL)methyl)phenol (Intermediate I).

Reaction Conditions

  • Substrate: 4-Hydroxybenzyl bromide (1.2 equiv)

  • Base: NaH (1.5 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 60–80°C, 6–8 hours

  • Yield: 65–72%

Protection of the phenolic hydroxyl group as a methyl ether (using methyl iodide/K₂CO₃) prior to alkylation minimizes side reactions, followed by deprotection with boron tribromide (BBr₃) in dichloromethane .

Williamson Ether Synthesis for Phenoxyacetic Acid Formation

Intermediate I is subsequently functionalized with the acetic acid group via Williamson ether synthesis. Deprotonation of the phenol with sodium hydroxide (NaOH) in ethanol facilitates nucleophilic attack on chloroacetic acid, forming the desired phenoxyacetic acid derivative .

Reaction Conditions

  • Substrate: Intermediate I (1.0 equiv), chloroacetic acid (1.5 equiv)

  • Base: NaOH (2.0 equiv)

  • Solvent: Ethanol/water (3:1)

  • Temperature: Reflux, 4–6 hours

  • Yield: 70–78%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields for the alkylation step are achieved in polar aprotic solvents (DMF, dimethyl sulfoxide) at elevated temperatures (70–80°C), which enhance enolate reactivity . Substituting DMF with tetrahydrofuran (THF) reduces yields by 20–25% due to poorer solubility of the enolate .

Catalytic Additives

Inclusion of catalytic potassium iodide (KI) in the Williamson ether synthesis accelerates the substitution rate by forming a more reactive iodoacetate intermediate, improving yields to 85% .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 7.25–7.15 (m, 2H, Ar-H), 6.85–6.75 (m, 2H, Ar-H), 4.60 (s, 2H, OCH₂CO), 4.10 (s, 2H, SCH₂), 3.45 (s, 2H, CH₂-thiazolidine) .

  • Melting Point: 232–234°C (decomp.) .

Purity Validation

Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:1) and elemental analysis (C, H, N, S) confirm purity >98% .

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Alkylation-WilliamsonHigh regioselectivity, scalableMulti-step, requires protection/deprotection65–78
Direct CondensationOne-pot synthesisLow yield (<50%), side-product formation40–48

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives .

Scientific Research Applications

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid involves its interaction with biological molecules. The thiazolidine ring can form hydrogen bonds with proteins and DNA, leading to changes in their structure and function. This interaction can result in antioxidant and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Modifications

The compound shares a phenoxy acetic acid backbone with several analogs, but its distinct TZD substituent differentiates it from others. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Applications
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid Phenoxy acetic acid + TZD 2,4-Dioxothiazolidin-5-ylmethyl 325.3 (estimated) Antidiabetic, anti-inflammatory potential
GW501516 () Phenoxy acetic acid + thiazole 4-(Trifluoromethyl)phenyl, methylthiazole 453.4 PPARδ agonist; discontinued for diabetes due to toxicity
2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic Acid () Phenoxy acetic acid + isoxazole Chloro, isoxazol-5-yl 253.6 Research chemical; solubility in DMSO/methanol
(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid () Phenoxy acetic acid + thiazolidinone Fluorobenzyl, pyrazole 571.6 Dual inhibitor; high molecular complexity
490-M18 () (Methoxyimino)acetate Hydroxyimino, methylphenoxy 285.3 Antifungal/antimicrobial candidate

Toxicity and Pharmacokinetics

  • TZD Scaffold : Associated with edema and hepatotoxicity in clinical use (e.g., pioglitazone), necessitating careful derivative optimization .
  • GW501516 : High lipophilicity (LogP >5) contributes to tissue accumulation and toxicity .
  • Methoxyimino Analogs (): Lower molecular weights (~285–310 Da) suggest better renal clearance compared to TZD derivatives (~325 Da) .

Biological Activity

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, also known by its CAS number 179087-93-5, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

1. Antioxidant Activity

Thiazolidine derivatives, including this compound, have demonstrated significant antioxidant properties. Studies have shown that these compounds can inhibit lipid peroxidation effectively. For instance, compounds with specific substitutions at the cyclohexyl moiety exhibited enhanced antioxidant activity, with effective concentrations (EC50) ranging from 0.565 mM to 0.708 mM in various assays .

CompoundEC50 (mM)Activity Type
3i0.565Antioxidant
3r0.708Antioxidant

2. Anticancer Activity

Research indicates that thiazolidine derivatives possess anticancer properties through various mechanisms, including the inhibition of cell proliferation in cancer cell lines such as HepG2 and MCF-7. Notably, derivative compounds have shown IC50 values ranging from 5.1 µM to 22.08 µM against these cell lines.

Cell LineCompoundIC50 (µM)Reference Drug IC50 (µM)
HepG216f6.19Sorafenib: 9.18
MCF-716f5.10Doxorubicin: 7.26

The most effective derivative among tested compounds was shown to outperform standard anticancer drugs in terms of potency .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidine derivatives have also been documented, with studies indicating their potential to modulate inflammatory pathways and reduce cytokine production in vitro. This property is crucial for developing therapeutic agents targeting chronic inflammatory diseases.

Case Studies

Several studies have highlighted the biological efficacy of thiazolidine derivatives:

  • Antioxidant Study : A study published in Molecules demonstrated that specific thiazolidine derivatives significantly inhibited oxidative stress markers in cellular models, suggesting their potential as protective agents against oxidative damage .
  • Anticancer Research : In vitro studies reported in Pharmaceuticals showed that certain derivatives exhibited strong cytotoxic effects on various cancer cell lines, indicating their promise as candidates for further development in cancer therapy .
  • Inflammation Modulation : Research has indicated that thiazolidine compounds can effectively downregulate pro-inflammatory cytokines in macrophage models, presenting a potential avenue for treating inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for preparing derivatives of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid?

Methodological Answer:
A common approach involves coupling the thiazolidinedione core with substituted phenoxyacetic acid precursors. For example, Nikalje et al. (2012) synthesized derivatives by reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base. The reaction was stirred at room temperature, monitored by TLC, and purified via precipitation in water . Key parameters:

  • Solvent: DMF for solubility and reactivity.
  • Base: K₂CO₃ to deprotonate phenolic hydroxyl groups.
  • Purification: Water-induced precipitation or recrystallization (e.g., ethanol or benzene) .

Q. How can computational methods optimize the synthesis of novel derivatives?

Advanced Research Insight:
The ICReDD initiative ( ) integrates quantum chemical calculations and information science to predict reaction pathways and optimize conditions. For instance:

  • Quantum Mechanics: Simulate transition states to identify energetically favorable routes.
  • Machine Learning: Analyze experimental datasets to correlate substituent effects with reaction yields.
  • Feedback Loops: Experimental data (e.g., reaction yields, byproducts) refine computational models, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Basic Analytical Framework:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1720 cm⁻¹ for carboxylic acids, C-O-C stretches at ~1230 cm⁻¹ for ether linkages) .
  • NMR: Confirms substitution patterns (e.g., aromatic protons in the 6.5–8.0 ppm range, methylene groups in the 4.0–5.0 ppm range) .
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns (e.g., ESI-MS for ionizable groups) .

Q. How to design a structure-activity relationship (SAR) study for hypoglycemic activity evaluation?

Advanced Experimental Design:

  • Variable Substituents: Synthesize derivatives with diverse N-substituents (e.g., alkyl, aryl, heterocyclic groups) to assess electronic and steric effects.
  • Biological Assays: Test in vivo models (e.g., Wistar albino mice) for glucose-lowering effects, measuring parameters like blood glucose levels and insulin sensitivity.
  • Data Correlation: Use statistical tools (e.g., multivariate regression) to link structural features (logP, H-bond donors) with activity .

Q. What are the common challenges in purifying this compound, and how are they addressed?

Methodological Considerations:

  • Challenge: Low solubility in polar solvents due to hydrophobic aromatic moieties.
  • Solutions:
    • Recrystallization: Use ethanol-water mixtures for gradual crystallization .
    • Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate).
    • Precipitation: Adjust pH or add antisolvents (e.g., water in DMF reactions) .

Q. How to resolve contradictions in biological activity data across studies?

Advanced Data Analysis:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for hypoglycemic studies) and dosages.
  • Meta-Analysis: Pool data from multiple studies to identify outliers or trends.
  • Mechanistic Studies: Use knockout models or enzyme inhibition assays to validate targets (e.g., PPARγ for thiazolidinediones) .

Q. What storage conditions ensure the stability of this compound?

Basic Guidelines:

  • Temperature: Store at –20°C in airtight containers to prevent degradation.
  • Light Sensitivity: Protect from UV exposure using amber glass vials.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of labile groups (e.g., ester linkages) .

Q. What in silico approaches predict pharmacokinetic properties of derivatives?

Advanced Computational Tools:

  • Molecular Docking: Simulate binding to targets like PPARγ using AutoDock or Schrödinger.
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity (e.g., Ames test predictions).
  • QSAR Models: Relate molecular descriptors (e.g., polar surface area) to absorption and excretion .

Properties

IUPAC Name

2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAASESEPRXRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462405
Record name 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179087-93-5
Record name 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(2,4-dioxo-3-tritylthiazolidin-5-ylmethyl)phenoxyacetic acid t-butyl ester (6.2 g) in toluene (25 ml) was added p-toluenesulfonic acid mono-hydrate (204 mg) and the mixture was heated under reflux for 3 hours. At elevated temperature ethyl acetate (10 ml) was added and the mixture was stirred at 25° C. for 1.5 hours. The precipitated crystals were filtered to give the desired compound (2.5 g).
Name
4-(2,4-dioxo-3-tritylthiazolidin-5-ylmethyl)phenoxyacetic acid t-butyl ester
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl [4-[[2,4-dioxo-1,3-thiazolidine-5-yl]methyl]phenoxy]acetate (110 g, 0.36 mol) in methanol (0.65 L) was added as solutino of Na2CO3 (200 g, 1.88 mol) in water (0.65 L) and stirred for 5 h at 25 to 30° C. After completion of the reaction, methanol was removed under reduced pressure; water was added to the residue and was acidified with hydrochlori acid. The precipitated while solid was filtered and dired to yield the title compound (80 g, 80%). mp: 181-183° C.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0.65 L
Type
solvent
Reaction Step One
Name
Quantity
0.65 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

A suspension of 5-[4-[(carbomethoxy)methoxy]benzyl]thiazolidine-2,4-dione obtained by following a procedure described in any of Examples 23-24 (135 g, 0.46 M) and water (540 ml, 4 times w/v) was taken in a round bottom flask fitted with a mechanical stirrer. Aq. sodium hydroxide solution (37 g of NaOH in 135 ml of water) was added slowly over a period of 5-10 minutes at 20-25° C. Stirring was continued at ambient temperature for a period of 2-3 h, while monitoring the reaction by TLC. After the completion of the reaction, the pH of the reaction mixture was adjusted to 2 using conc. HCl (temp. raises to 40-45° C.) and allowed to attain room temperature. The mass was cooled to 10-15° C. and the solid thus obtained was filtered and dried at 60-70° C. under 1-2 mm Hg of vacuum to afford 5-[4-[(carboxy)methoxy]benzyl]thiazolidine-2,4-dione (121 g, Y=99%, P=99.2%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Examples 23-24
Quantity
135 g
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
540 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid

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